3-Bromo-4-methylbenzo[d]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
3-bromo-4-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3 |
InChI Key |
YQYLJXHCXNBLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SN=C2Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Methylbenzo D Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the synthesis of 3-Bromo-4-methylbenzo[d]isothiazole is mentioned in patent literature, which notes that NMR spectra were acquired, the actual spectral data, including chemical shifts (δ) and coupling constants (J), have not been published or made available in the public domain. The structural elucidation of related benzo[d]isothiazole derivatives has been reported, providing a basis for predicting the expected spectral features of this compound. However, without experimental data, a detailed analysis remains speculative.
Proton NMR (¹H NMR) Analysis
A detailed ¹H NMR analysis requires experimental data.
Carbon NMR (¹³C NMR) Analysis
A detailed ¹³C NMR analysis requires experimental data.
Advanced Two-Dimensional NMR Techniques for Structural Confirmation
Information regarding the application of advanced two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the definitive structural confirmation of this compound is not available in the surveyed literature.
Vibrational Spectroscopy
Similarly, a thorough search did not uncover any published Fourier Transform Infrared (FTIR) or Raman spectra for this compound. While general vibrational modes for the benzothiazole (B30560) core structure are known, the specific influences of the bromo and methyl substituents at the 3- and 4-positions on the vibrational frequencies cannot be detailed without experimental spectra.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
A detailed FTIR analysis with a data table of characteristic absorption bands requires experimental data.
Raman Spectroscopy for Molecular Vibrational Analysis
A detailed Raman spectroscopic analysis with a data table of characteristic scattering peaks requires experimental data.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound by analyzing its fragmentation under controlled conditions.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound from its exact mass. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental determination. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near-equal natural abundance, leading to a characteristic M+2 isotopic pattern.
Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₆BrNS)
| Isotope Formula | Calculated Mass (Da) |
| C₈H₆⁷⁹BrNS | 226.9486 |
| C₈H₆⁸¹BrNS | 228.9465 |
MALDI-TOF MS is another soft ionization technique, well-suited for a range of molecules, including those with moderate polarity and thermal lability. In a typical MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix and irradiated with a laser, leading to desorption and ionization. The resulting spectrum would be expected to show the molecular ion peak with the characteristic isotopic pattern of bromine. While detailed MALDI-TOF fragmentation studies for this specific compound are not widely published, the technique is valuable for confirming the molecular weight and purity of synthetic batches.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions within the aromatic benzo[d]isothiazole system. The precise wavelengths of maximum absorption (λmax) would be influenced by the substitution pattern, including the bromo and methyl groups. However, specific experimental UV-Vis spectral data for this compound is not documented in the available literature.
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of elements within a pure sample, which is then compared to the theoretical values calculated from the molecular formula. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For C₈H₆BrNS, the theoretical elemental composition can be readily calculated. Experimental validation against these theoretical values is a crucial checkpoint in the characterization process.
Table 2: Theoretical Elemental Composition of this compound (C₈H₆BrNS)
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.011 | 42.12 |
| Hydrogen | H | 1.008 | 2.65 |
| Bromine | Br | 79.904 | 35.03 |
| Nitrogen | N | 14.007 | 6.14 |
| Sulfur | S | 32.06 | 14.07 |
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique would provide unambiguous proof of the connectivity of atoms in this compound and would reveal detailed structural parameters such as bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the packing of molecules in the crystal lattice. To date, the growth of a single crystal of this compound suitable for X-ray diffraction analysis has not been reported in the scientific literature. nih.gov Consequently, no crystallographic data is available for this compound.
Determination of Solid-State Molecular Conformation
Detailed information regarding the solid-state molecular conformation of this compound, which would include precise measurements of bond lengths, bond angles, and dihedral angles, is not available in the public domain. Such data is foundational for understanding the three-dimensional arrangement of the atoms within the molecule and for making informed comparisons with structurally related compounds.
Without experimental crystallographic data, a definitive table of bond lengths and angles cannot be constructed.
Analysis of Crystal Packing Features and Intermolecular Interactions
Similarly, an analysis of the crystal packing features and intermolecular interactions of this compound is contingent on the availability of its crystal structure. This analysis would typically involve identifying the crystal system, space group, and unit cell dimensions, as well as characterizing any significant intermolecular forces such as hydrogen bonds, halogen bonds, π-π stacking, or van der Waals interactions that govern the packing of molecules in the crystalline lattice.
As no crystallographic information system file (CIF) or related publication has been found for this compound, a detailed description and data table of its crystal packing and intermolecular interactions cannot be provided.
Computational and Theoretical Chemistry Studies of 3 Bromo 4 Methylbenzo D Isothiazole
Quantum Chemical Calculations
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. researchgate.netresearchgate.net
For 3-Bromo-4-methylbenzo[d]isothiazole, conformational analysis would primarily involve the orientation of the methyl group. While the fused ring system is largely planar, different rotational positions of the methyl hydrogens could represent distinct conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize these conformations and determine their relative energies. researchgate.netresearchgate.net The conformation with the lowest calculated energy is considered the ground state structure. This optimized geometry is crucial as all other computational properties are derived from it.
For example, in a study on 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine bond lengths and angles, which were then compared with experimental X-ray diffraction data to validate the computational model. researchgate.net A similar approach would be invaluable for this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)
The electronic structure of a molecule is key to understanding its reactivity and spectral properties. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO is the orbital from which an electron is most easily donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the lowest energy orbital that can accept an electron, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates higher reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electron donation and acceptance. Theoretical studies on related benzothiazole (B30560) derivatives have shown that the HOMO-LUMO gap can be influenced by substituents and the solvent environment. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from a Study on a Substituted Imidazole (B134444) Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| HOMO-LUMO Gap (ΔE) | 4.4871 eV |
| Hardness (η) | 2.2449 eV |
| Electronegativity (χ) | 4.05315 eV |
| Electrophilicity Index (ω) | 3.6599 eV |
Data is illustrative and taken from a study on an imidazole derivative to demonstrate the types of parameters calculated. irjweb.com
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netnih.gov An MESP surface is plotted over the electron density, with colors indicating the electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. nih.gov
For this compound, an MESP map would highlight the electronegative nitrogen and sulfur atoms as likely regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential. The bromine atom, being electronegative, would also influence the charge distribution significantly. These maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. researchgate.netresearchgate.net
Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on DFT. These descriptors quantify the chemical reactivity and stability of a molecule. irjweb.com Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. nih.gov
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A study on an imidazole derivative, for instance, used these descriptors to conclude that a high chemical hardness value corresponds to high stability. irjweb.com
Spectroscopic Property Prediction and Correlation
Computational methods are also extensively used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. units.it
The process involves first optimizing the molecular geometry and then performing the GIAO calculation on that structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, predicting the NMR chemical shifts would be crucial for confirming its structure. The calculated shifts for the aromatic protons, the methyl protons, and the distinct carbon atoms in the fused ring system could be compared directly with experimental data. Discrepancies between calculated and experimental shifts can often point to subtle structural or electronic effects not initially considered. In complex cases with multiple possible isomers or conformers, comparing the calculated NMR data for each possibility with the experimental spectrum is a common method for assigning the correct structure. irjweb.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione |
Theoretical Vibrational Frequency Analysis (IR, Raman)
A thorough search for theoretical vibrational frequency analyses, including Infrared (IR) and Raman spectroscopy simulations, for this compound yielded no specific results. Computational studies on other substituted benzene (B151609) and heterocyclic compounds often employ methods like Density Functional Theory (DFT) to predict vibrational modes. For instance, analyses of similar structures such as 1,2-dibromobenzene (B107964) have been conducted using HF and DFT (B3LYP and LSDA) methods to perform vibrational analysis. nih.gov Similarly, theoretical studies on molecules like 4-bromo-3,5-dimethylpyrazole have been undertaken to elucidate their IR spectra. nih.gov However, specific calculated frequencies and assignments for this compound are not documented in the available literature.
UV-Vis Absorption Spectra Simulation
There is no specific information available regarding the simulation of the UV-Vis absorption spectrum for this compound. Theoretical simulations of UV-Vis spectra are valuable for understanding the electronic transitions within a molecule. Such studies have been performed for various organic molecules and heterocyclic systems, often in conjunction with experimental measurements. researchgate.netchemrxiv.orgsharif.edusharif.edu For example, the UV-vis spectra of other isothiazole (B42339) derivatives like 3-bromo-4-phenylisothiazole-5-carboxylic acid have been reported experimentally, but without accompanying theoretical simulations in the cited literature. mdpi.com The generation of large-scale open-source datasets for quantum chemical UV-vis spectra of organic molecules indicates a growing interest in this area, yet specific data for this compound is not present in these collections. chemrxiv.org
Mechanistic Pathways of Reactions Involving this compound
Detailed computational studies on the mechanistic pathways of reactions specifically involving this compound are not found in the surveyed literature. Such studies are crucial for understanding reaction outcomes and designing synthetic routes.
Transition State Analysis for Reaction Mechanisms
No specific transition state analyses for reaction mechanisms involving this compound have been reported. Transition state theory is a fundamental concept in computational chemistry used to determine the kinetics and feasibility of a chemical reaction. For related isothiazolinone compounds, transition state analysis has been used to study their reactions with electrophiles like dibromine and sulfuryl chloride, providing insights into bond formation and reaction kinetics. However, similar computational investigations for this compound are absent from the scientific literature.
Energetic Profiles of Synthetic Transformations
There is no available data on the energetic profiles of synthetic transformations for this compound. These profiles, typically calculated using quantum chemical methods, provide valuable information on the thermodynamics and kinetics of a reaction, including the energies of reactants, intermediates, transition states, and products. While the synthesis of related compounds like 3-bromo-4-phenylisothiazole-5-carboxylic acid has been described, the associated computational energetic profiles have not been published. mdpi.com
Advanced Computational Methods
The application of advanced computational methods to understand the reactivity and selectivity of this compound has not been documented.
Molecular Electron Density Theory (MEDT) for Reaction Selectivity
A specific Molecular Electron Density Theory (MEDT) analysis to explain the reaction selectivity of this compound has not been performed or published. MEDT is a powerful tool for studying reaction mechanisms, particularly in cycloaddition reactions, by analyzing the changes in electron density. rsc.orgresearchgate.netdntb.gov.ua Studies on other heterocyclic systems have utilized MEDT to understand chemoselectivity, regioselectivity, and diastereofacial selectivity. semanticscholar.org For instance, the reactivity of 4-isothiazolin-3-one has been investigated using DFT and related concepts to predict reaction sites. However, a dedicated MEDT study for this compound is not available.
Non-linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching times, and the tunability of their properties through synthetic modifications. The NLO response of a molecule is intrinsically linked to its electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field.
Theoretical investigations into the NLO properties of this compound would typically employ quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods allow for the calculation of key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is a critical measure of the second-order NLO response of a molecule.
For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzisothiazole core can create an intramolecular charge transfer (ICT) system, which is a key feature for enhancing NLO properties. The isothiazole ring itself, being a heteroaromatic system, contributes to the π-electron delocalization necessary for significant NLO activity.
Computational studies on similar benzothiazole and isothiazole derivatives have demonstrated that the nature and position of substituents play a crucial role in determining the magnitude of the NLO response. researchgate.net For instance, the strategic placement of donor and acceptor groups across a π-conjugated bridge can lead to a substantial increase in the first hyperpolarizability. In the case of this compound, the bromine at the 3-position and the methyl group at the 4-position influence the electronic distribution within the molecule.
A typical computational approach would involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the same level of theory would be used to calculate the dipole moment, polarizability, and hyperpolarizability. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response.
Table 1: Calculated NLO Properties of a Representative Isothiazole Derivative
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 12.4 x 10⁻³⁰ | esu |
Note: The values in this table are representative and based on computational studies of similar isothiazole derivatives. The actual values for this compound would require specific calculations.
In Silico Modeling for Structural Insight
In silico modeling encompasses a range of computational techniques used to simulate and analyze molecular structures and interactions. For this compound, these methods provide invaluable insights into its three-dimensional geometry, electronic properties, and potential intermolecular interactions.
Geometric and Electronic Structure:
DFT calculations are a cornerstone for obtaining detailed structural information. researchgate.net By optimizing the molecular geometry, one can determine precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzisothiazole ring system and the orientation of the bromo and methyl substituents.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry. NBO analysis provides a detailed picture of the electron density distribution, identifying key donor-acceptor interactions and quantifying the extent of electron delocalization and hyperconjugative interactions within the molecule. dntb.gov.ua This is particularly useful for understanding the influence of the bromine and methyl groups on the electronic character of the benzisothiazole core.
Molecular Electrostatic Potential (MEP):
A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electrophilic and nucleophilic sites, which is crucial for predicting the molecule's reactivity and intermolecular interaction patterns. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the isothiazole ring and a region of positive potential near the hydrogen atoms of the methyl group and the benzene ring. The bromine atom would also influence the electrostatic potential distribution.
Table 2: Key Structural Parameters of this compound (Theoretical)
| Parameter | Description |
| Bond Lengths | C-S, C-N, C-C, C-Br, C-H |
| Bond Angles | Angles within the fused ring system and involving substituents |
| Dihedral Angles | Describing the overall planarity and substituent orientation |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals |
| NBO Charges | Charges on individual atoms (N, S, C, Br, H) |
Note: This table outlines the types of structural parameters that would be determined through in silico modeling.
Chemical Reactivity and Derivatization of 3 Bromo 4 Methylbenzo D Isothiazole
Electrophilic Aromatic Substitution Reactions on the Benzo[d]isothiazole Ring System
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, enabling the introduction of various functional groups onto the benzene (B151609) ring. In the case of 3-bromo-4-methylbenzo[d]isothiazole, the regiochemical outcome of such reactions is dictated by the combined directing effects of the fused isothiazole (B42339) ring and the methyl group at the C4 position. libretexts.orgmsu.edu
The methyl group is a well-established activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugative effects. savemyexams.com This means it tends to direct incoming electrophiles to positions C5 and C7. Conversely, the isothiazole moiety, like many sulfur-containing heterocycles, is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. pharmaguideline.com Deactivating groups typically direct incoming electrophiles to the meta position relative to their point of attachment.
In this disubstituted system, these effects are in opposition. The activating, ortho, para-directing methyl group at C4 and the deactivating effect of the fused isothiazole ring create a competitive scenario. libretexts.orgmsu.edu The most likely positions for electrophilic attack are C5 and C7, which are ortho and para to the activating methyl group, respectively. The C7 position is sterically less hindered than the C5 position, which is flanked by the methyl group and the fused ring. Therefore, substitution at C7 is often favored. libretexts.org Common electrophilic substitution reactions like nitration, halogenation, and sulfonation would be expected to yield primarily the 7-substituted product, with the 5-substituted isomer as a potential minor product. unizin.orglibretexts.orgchemistry.coach
The general mechanism involves the generation of a potent electrophile (E⁺), which is then attacked by the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.commasterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-methyl-7-nitrobenzo[d]isothiazole |
| Bromination | Br₂, FeBr₃ | 3,7-Dibromo-4-methylbenzo[d]isothiazole |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C3 position of the benzo[d]isothiazole ring is susceptible to nucleophilic substitution, providing a direct method for introducing a wide array of functional groups. This reactivity is crucial for building molecular complexity and accessing derivatives that are otherwise difficult to synthesize.
A notable example involves the reaction of this compound with amine nucleophiles. For instance, heating the compound with 1,3-diaminopropane (B46017) in methanol (B129727) leads to the displacement of the bromide and the formation of the corresponding N-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine. This type of reaction is common for aryl halides, especially those on electron-deficient heterocyclic systems, which can stabilize the intermediate Meisenheimer complex formed during the nucleophilic aromatic substitution (SNAr) pathway. Similar reactivity is observed in related bromo-heterocyclic systems like bromobenzo-bis-thiadiazoles and bromoisoxazolines, which readily react with various aliphatic and aromatic amines. researchgate.netresearchgate.netresearchgate.net
The general protocol for such substitutions often involves heating the bromo-substituted heterocycle with an excess of the nucleophile, sometimes in the presence of a base to neutralize the HBr generated. The reactivity can be influenced by the nature of the nucleophile and the solvent used.
Table 2: Example of Nucleophilic Substitution
| Reactant | Nucleophile | Conditions | Product |
|---|
Functional Group Interconversions at the Benzo[d]isothiazole Core
Beyond substitutions on the ring, functional groups attached to the benzo[d]isothiazole core can be chemically transformed to create new derivatives.
A common and synthetically useful transformation is the conversion of a carboxamide group into a carboxylic acid. While not directly on the title compound, a highly analogous reaction has been demonstrated on 3-bromo-4-phenylisothiazole-5-carboxamide. Treatment of this substrate with sodium nitrite (B80452) in trifluoroacetic acid (TFA) at low temperatures provides the corresponding 3-bromo-4-phenylisothiazole-5-carboxylic acid in excellent yield. nih.gov This method is superior to harsher conditions using concentrated sulfuric acid, which leads to lower yields. nih.gov This transformation is expected to be equally effective for a 4-methyl substituted analogue, providing a mild and efficient route to valuable carboxylic acid derivatives, which can serve as precursors for esters, amides, and other functionalities. nih.govresearchgate.net
The sulfur atom in the isothiazole ring is a key site for functionalization via oxidation. It can be selectively oxidized to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone), which are analogs of benzo[d]isothiazol-3(2H)-one-1-oxide and saccharin (B28170), respectively. arkat-usa.org These oxidized derivatives often exhibit distinct electronic properties and biological activities. arkat-usa.org
Selective oxidation to the S-oxide can be achieved using controlled amounts of an oxidizing agent. For example, Selectfluor, typically known as a fluorinating agent, can act as a remarkable oxidant in aqueous media to cleanly convert benzo[d]isothiazol-3(2H)-ones to their 1-oxides in high yields. arkat-usa.org For the sequential double oxidation to the S,S-dioxide (sulfone), meta-chloroperoxybenzoic acid (m-CPBA) has been shown to be effective, allowing for a one-pot conversion of N-substituted benzo[d]isothiazol-3(2H)-ones to the corresponding saccharin derivatives. arkat-usa.org The oxidation state of sulfur can range from +2 in the isothiazole to +4 in the S-oxide and +6 in the S,S-dioxide. youtube.comyoutube.com These oxidation reactions highlight the tunability of the electronic nature of the benzo[d]isothiazole core. rsc.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C3 position of this compound makes it an ideal substrate for these transformations. beilstein-journals.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org This methodology is widely used to synthesize biaryl and aryl-heteroaryl structures. organic-chemistry.org For this compound, a Suzuki coupling would involve reacting it with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄). nih.govnih.gov This would replace the bromine atom with the organic group from the boronic acid, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C3 position. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 3-alkynyl-4-methylbenzo[d]isothiazole derivative. These alkynylated products are valuable intermediates for further transformations. researchgate.net
Heck Reaction: The Heck reaction creates a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction typically results in the formation of a substituted alkene, where the aryl group attaches to one of the sp² carbons of the double bond. researchgate.net Applying the Heck reaction to this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the corresponding 3-vinyl or 3-arylvinyl derivatives. beilstein-journals.org
Table 3: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) or Pd(II) complex, Base | 3-Aryl/Vinyl-4-methylbenzo[d]isothiazole |
| Sonogashira | R-C≡CH | Pd complex, Cu(I) salt, Amine base | 3-Alkynyl-4-methylbenzo[d]isothiazole |
C-H Functionalization and Activation Strategies on the Benzo[d]isothiazole Ring System
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heterocyclic systems, avoiding the need for pre-functionalized starting materials. nih.gov For the benzo[d]isothiazole ring system, transition-metal-catalyzed C-H activation strategies can be employed to introduce new substituents directly onto the benzene portion of the molecule. arkat-usa.orgresearchgate.net
Rhodium and palladium catalysts are frequently used for this purpose. For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been developed for the synthesis of benzo[d]isothiazoles, demonstrating the feasibility of activating C-H bonds on the benzene ring to form the heterocyclic system. arkat-usa.org Similarly, palladium-catalyzed methods have been used for the synthesis of 1,2-benzisoxazoles via C-H activation of N-phenoxyacetamides, highlighting a relevant strategy for functionalizing the C-H bonds ortho to a heteroatom-containing substituent. researchgate.net
In the context of a pre-formed this compound, C-H activation would likely target the C7 position. This position is electronically activated by the C4-methyl group and is often the most accessible C-H bond on the benzene ring. Directed lithiation is another strategy, where a directing group can guide a strong base to deprotonate a specific C-H bond, which can then react with an electrophile. researchgate.net These advanced methods provide a modern approach to creating highly functionalized benzo[d]isothiazole derivatives that would be challenging to access through classical electrophilic substitution. mdpi.comnih.gov
Synthesis of Complex Architectures Incorporating the this compound Moiety
The this compound moiety can serve as a foundational element for the development of a wide array of complex chemical structures. Its reactivity can be harnessed to build fused ring systems and hybrid molecules through various synthetic strategies.
Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful method for constructing fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, the reactivity of related benzo[d]isothiazole derivatives provides insight into potential synthetic pathways. For instance, 3-substituted benzo[d]isothiazole 1,1-dioxides have been shown to undergo a [4+2] annulation reaction with 1,2-diaza-1,3-dienes to furnish spiropyridazine-benzosultams. nih.gov This type of transformation highlights the potential of the benzo[d]isothiazole core to participate in cycloaddition reactions to build more elaborate structures.
A plausible annulation strategy for this compound could involve an initial cross-coupling reaction to introduce a reactive functional group at the 3-position, followed by an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo a subsequent cyclization to form a fused pyridone or pyranone ring.
| Reactant | Reagent | Product Type | Reaction Type | Reference |
| 3-Ethylbenzo[d]isothiazole 1,1-dioxide | α-Halogeno hydrazone | Spiropyridazine-benzosultam | [4+2] Annulation | nih.gov |
| Benzo[d]isothiazole 1,1-dioxides | Alkenes | Benzo[f] arkat-usa.orgnih.govthiazepine 1,1-dioxides | Aza Paternò–Büchi reaction and ring-expansion | rsc.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to molecular diversity. researchgate.netacs.orgnih.gov Although specific MCRs involving this compound are not prevalent in the literature, the reactivity of related heterocyclic systems suggests potential applications. For example, a three-component reaction has been utilized to synthesize pyrimido[2,1-b] nih.govarkat-usa.orgbenzothiazole (B30560) derivatives, demonstrating the feasibility of using benzo-fused thiazole (B1198619) structures in MCRs. rsc.org
A hypothetical multicomponent reaction involving this compound could utilize the bromine atom as a handle for a subsequent transformation after an initial MCR. For instance, a Ugi or Passerini reaction could be performed on a derivative of this compound bearing a suitable functional group (e.g., an aldehyde or carboxylic acid), with the bromine atom being retained for later-stage functionalization via cross-coupling.
| Reactant Class | Reaction Type | Resulting Scaffold | Key Features | Reference |
| Benzothiazole derivative, aldehyde, alkyne | Three-component reaction | Pyrimido[2,1-b] nih.govarkat-usa.orgbenzothiazole | Facile access to a library of fused heterocyclic compounds. | rsc.org |
| Isocyanide, various components | Isocyanide-based MCRs | Diverse heterocyclic scaffolds | High efficiency and atom economy in constructing complex molecules. | acs.orgnih.gov |
The development of hybrid molecules, which combine two or more distinct pharmacophores, is a common strategy in drug discovery. nih.gov The this compound scaffold is an excellent candidate for incorporation into such hybrid systems, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to forge new carbon-carbon and carbon-heteroatom bonds at the 3-position.
For example, a Suzuki cross-coupling reaction between this compound and an arylboronic acid could yield a 3-aryl-4-methylbenzo[d]isothiazole derivative. hpu2.edu.vn This strategy allows for the straightforward introduction of a wide range of substituted aryl groups, leading to the creation of diverse hybrid molecules. Similarly, coupling with other heterocyclic boronic acids could lead to the formation of novel biheterocyclic systems.
Furthermore, intramolecular versions of these cross-coupling reactions can be envisioned to construct fused ring systems. For instance, if a suitable ortho-functionalized aryl group is introduced at the 3-position, a subsequent intramolecular cyclization could lead to the formation of a new fused ring, expanding the complexity of the molecular architecture.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki Cross-Coupling | 2-(4-Bromophenyl)benzo[d]thiazole, Arylboronic acid | Pd catalyst, Base | 2-(Aryl)benzo[d]thiazole derivatives | hpu2.edu.vn |
| Suzuki-Miyaura Cross-Coupling | 2-Aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole, Aryl bromides | Pd(OAc)2/PCy3, K3PO4·H2O | Unsymmetrical biaryls | nih.gov |
| Vilsmeier-Haack-Arnold Bromoformylation / Suzuki Coupling | 3-Oxo-2,3-dihydro-benzo[b]thiophenes, POBr3/DMF then o-formyl-phenylboronic acid | Pd(PPh3)4 | Tetracyclic heteroaromatic derivatives | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-4-methylbenzo[d]isothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a methyl-substituted benzo[d]isothiazole precursor. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (50–80°C). Catalysts such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Yield optimization requires precise stoichiometry, inert atmospheres to prevent oxidation, and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., π-π stacking), as seen in structurally similar benzo[d]isothiazoles .
Q. How can researchers functionalize the bromine atom in this compound for further derivatization?
- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides in polar solvents (e.g., DMSO) at elevated temperatures (80–120°C). Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids using Pd(PPh₃)₄ as a catalyst is also effective .
Advanced Research Questions
Q. What role do this compound derivatives play in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Palladium complexes with benzo[d]isothiazole ligands exhibit high catalytic activity in Suzuki-Miyaura couplings. For example, LPdCl₂ complexes (L = isothiazole ligand) show superior activity at 20–35°C, enabling selective aryl-aryl bond formation. Heterogeneous catalysts (e.g., silica-supported Pd) retain ~90% efficiency over 10 cycles, reducing metal leaching .
Q. How do substituents on the benzo[d]isothiazole core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Systematic SAR involves synthesizing analogs with varying substituents (e.g., halogens, methyl groups) and testing in vitro against target enzymes (e.g., Mycobacterium tuberculosis GyrB). Computational docking identifies binding interactions, while in vivo assays (e.g., murine models) assess pharmacokinetics. Methyl groups at the 4-position enhance lipophilicity, improving membrane permeability .
Q. What experimental strategies address contradictions in reported catalytic efficiencies of isothiazole-metal complexes?
- Methodological Answer : Discrepancies in catalytic activity (e.g., LPdCl₂ vs. L₂PdCl₂) arise from ligand-to-metal ratios and reaction conditions. Controlled studies under inert atmospheres (to prevent arylboronic acid oxidation) and kinetic profiling (e.g., variable-temperature NMR) clarify mechanistic pathways. Reproducibility requires strict control of Pd nanoparticle size and solvent purity .
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives despite limited literature data?
- Methodological Answer : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) studies quantify potency. Compare results with structurally related compounds (e.g., 5-bromobenzo[d]isothiazol-3-amine), noting enhanced activity from electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
